4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate
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Overview
Description
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Condensation reactions: Combining phenoxy and chromen derivatives under specific conditions.
Trifluoromethylation: Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide.
Amidation: Forming the amide bond with benzyloxycarbonyl-protected amino acids.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups, leading to alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or chromen rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, derivatives of chromen are often studied for their potential as enzyme inhibitors or signaling molecules.
Medicine
Medicinal applications may include the development of new drugs targeting specific pathways, such as anti-inflammatory or anticancer agents.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity, while the chromen core can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar chromen structures.
Coumarins: Another class of compounds with related structures and biological activities.
Uniqueness
The uniqueness of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C29H24F3NO7 |
---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C29H24F3NO7/c1-17(2)23(33-28(36)37-16-18-9-5-3-6-10-18)27(35)39-20-13-14-21-22(15-20)40-26(29(30,31)32)25(24(21)34)38-19-11-7-4-8-12-19/h3-15,17,23H,16H2,1-2H3,(H,33,36)/t23-/m0/s1 |
InChI Key |
XFAQEOYGKYMYNK-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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